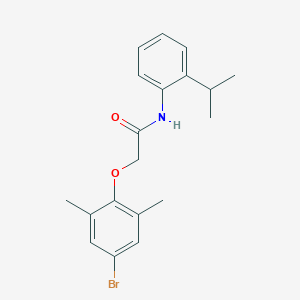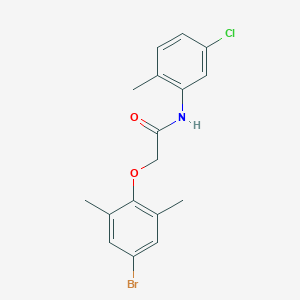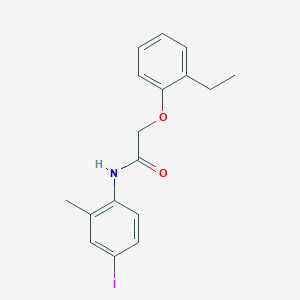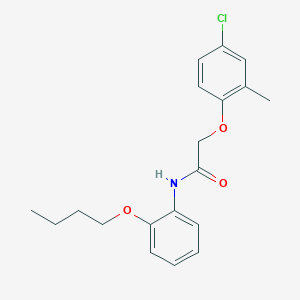![molecular formula C23H24N2O4 B285179 Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate, also known as QD-1, is a chemical compound that belongs to the quinoline family. It has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves its binding to sigma-2 receptors, which are located in the endoplasmic reticulum and mitochondria of cells. This binding leads to the modulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has also been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway.
Biochemical and Physiological Effects:
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has several advantages for use in lab experiments. It has high selectivity for sigma-2 receptors, which allows for specific targeting of these receptors in cells. Additionally, Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has low toxicity, which makes it suitable for use in in vivo studies. However, one limitation of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the use of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate in scientific research. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its role in cancer therapy, particularly in combination with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate and its effects on cellular processes.
Synthesis Methods
The synthesis of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves a multi-step process that begins with the reaction of 2-phenylethylamine with ethyl acetoacetate. This is followed by a cyclization reaction using phosphorus oxychloride and then a carboxylation reaction using carbon dioxide. The final product is obtained through the esterification of the dicarboxylic acid with ethanol. The overall yield of the synthesis is around 20%.
Scientific Research Applications
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-2 receptors, which are known to be involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmitter release. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been used in studies investigating the role of sigma-2 receptors in cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
diethyl 4-(2-phenylethylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-3-28-22(26)17-10-11-20-18(14-17)21(19(15-25-20)23(27)29-4-2)24-13-12-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,25) |
InChI Key |
NCXSZQDBJSWEHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
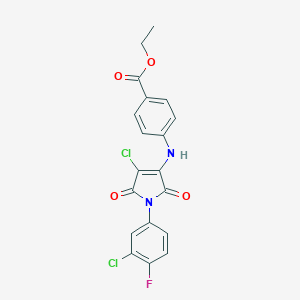
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
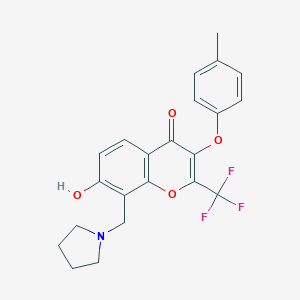
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
